molecular formula C17H20ClN3O B14864565 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

Cat. No.: B14864565
M. Wt: 317.8 g/mol
InChI Key: YAYJEQMNXMUHIW-UHFFFAOYSA-N
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Description

6-chloro-4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The morpholine and pyrrolidine groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the morpholine and pyrrolidine rings.

    Reduction: Reduction reactions could potentially target the quinoline ring or the substituents.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could result in various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

Uniqueness

6-chloro-4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

4-(6-chloro-2-pyrrolidin-1-ylquinolin-4-yl)morpholine

InChI

InChI=1S/C17H20ClN3O/c18-13-3-4-15-14(11-13)16(20-7-9-22-10-8-20)12-17(19-15)21-5-1-2-6-21/h3-4,11-12H,1-2,5-10H2

InChI Key

YAYJEQMNXMUHIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCOCC4

Origin of Product

United States

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